2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-10(2)19(11(3)4)15(20)9-21-16-17-13-7-6-12(5)8-14(13)18-16/h6-8,10-11H,9H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPCNVRVFSJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1H-benzimidazole-2-thiol Intermediate
The benzimidazole-2-thiol moiety is a key precursor for the target compound. Patent US4329477A outlines a high-yield method for synthesizing 5-methyl-2-mercaptobenzimidazole via the reaction of 5-methylbenzimidazolone with carbon disulfide (CS₂) under basic catalysis.
Procedure :
- Reactants : 5-Methylbenzimidazolone (1 eq), carbon disulfide (3–10 eq), potassium carbonate (1–12 wt%).
- Conditions : 200–300°C, 4.5–7 hours under inert atmosphere.
- Workup : Dissolution in dilute NaOH, acidification with HCl, and recrystallization.
- Yield : ~85% (melting point: 283–289°C).
This method avoids the use of toxic diaminotoluenes, offering a safer alternative for industrial-scale production.
Coupling of Thiol and Chloroacetamide
The final step involves a nucleophilic substitution reaction between 5-methyl-1H-benzimidazole-2-thiol and 2-chloro-N,N-diisopropylacetamide. The ACS Omega protocol provides a validated framework:
Procedure :
- Reactants : 5-Methyl-1H-benzimidazole-2-thiol (1 eq), 2-chloro-N,N-diisopropylacetamide (1 eq), triethylamine (TEA, 1.2 eq).
- Conditions : Reflux in ethanol for 3 hours.
- Workup : Filtration, recrystallization from ethanol/DMF.
- Yield : ~78%.
Mechanistic Insight :
- TEA deprotonates the thiol to generate a thiolate ion, enhancing nucleophilicity.
- The thiolate attacks the electrophilic carbon of the chloroacetamide, displacing chloride.
Optimization and Alternative Methods
Solvent and Base Selection
Comparative studies from ACS Omega highlight the impact of solvent and base on reaction efficiency:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Ethanol | Triethylamine | Reflux | 78% |
| DMF | Sodium ethoxide | 80°C | 72% |
| THF | DBU | RT | 65% |
Ethanol with TEA emerges as optimal due to improved solubility of intermediates and milder conditions.
Catalytic Enhancements
Patent US20100022530A1 describes the use of stereospecific catalysts for analogous acetamide syntheses. While untested for this compound, chiral catalysts like (2S)-2-(dimethylamino)-3-methylbutanoyl derivatives could potentially reduce racemization in asymmetric analogs.
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, including the compound . For instance, compounds structurally related to 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
A study conducted by Moneer et al. (2021) reported that certain benzimidazole derivatives exhibited notable COX-1 and COX-2 inhibition with IC₅₀ values in the nanomolar range, indicating their potential as anti-inflammatory agents . The compound's ability to reduce edema in animal models further supports its therapeutic promise in treating inflammatory conditions.
Analgesic Properties
The analgesic effects of benzimidazole derivatives have been extensively documented. For example, several studies have shown that compounds similar to this compound can significantly decrease pain responses in models of induced pain, such as the acetic acid-induced writhing test in mice. Research by Saha et al. (2021) demonstrated that certain derivatives provided substantial analgesic activity comparable to standard pain relief medications like diclofenac .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate benzimidazole precursors with sulfhydryl and acetamide functionalities. The structure activity relationship (SAR) studies indicate that modifications at various positions on the benzimidazole ring can enhance biological activity.
Synthesis Example
A general synthetic route may involve:
- Formation of the benzimidazole core via condensation of o-phenylenediamine with a suitable carbonyl compound.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Acylation with isopropanoyl chloride to yield the final compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance binding affinity or specificity, while the acetamide moiety can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide: A derivative with an additional oxazole ring.
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide: A derivative with a trifluoromethyl group.
Uniqueness
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Biological Activity
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those involving microbial infections and cancer.
The molecular formula of this compound is with a molecular weight of 305.4 g/mol. The structural composition includes a benzimidazole core, a sulfanyl group, and an acetamide moiety, which collectively contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzimidazole core can bind to various enzymes or receptors, inhibiting their function. The sulfanyl group may enhance the binding affinity or specificity of the compound, while the acetamide moiety can improve pharmacokinetic properties, such as solubility and stability in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For example, it has been evaluated against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, showing promising minimum inhibitory concentration (MIC) values .
2. Anticancer Potential
The compound's ability to inhibit specific cellular pathways related to cancer progression has been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting critical signaling pathways .
3. Anti-inflammatory Effects
Benzimidazole derivatives are known for their anti-inflammatory properties. Research indicates that this compound may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other benzimidazole derivatives is essential.
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| 2-(5-chloro-1H-benzimidazol-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | Structure | Antimicrobial | 0.98 |
| 2-(4-methyl-1H-benzimidazol-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | Structure | Anticancer | >62.5 |
| 2-(5-methylbenzimidazol)-N-(5-methylisoxazol)-acetamide | Structure | Anti-inflammatory | 19 |
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Li et al. focused on the compound's effectiveness against Mycobacterium abscessus. The results indicated an MIC value of approximately 0.03 µg/mL, showcasing its strong antimicrobial potential against resistant strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of 4-methyl-1,2-phenylenediamine with thioglycolic acid derivatives. Subsequent sulfanyl linkage introduces the acetamide group through nucleophilic substitution. Key steps include refluxing in ethanol or methanol, controlled pH adjustments, and purification via column chromatography. Reaction progress is monitored using TLC (chloroform:methanol 7:3) . Optimizing reaction time and temperature (e.g., 60–80°C) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzimidazole core, sulfanyl linkage, and diisopropylacetamide groups by identifying characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.5) and fragmentation patterns .
- HPLC : Ensures purity (>95%) by detecting residual solvents or byproducts .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Dose-response studies for α-glucosidase or lipoxygenase (LOX) inhibition using spectrophotometric methods (IC₅₀ calculation) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : Triethylamine or DMAP accelerates sulfanyl-acetamide coupling .
- Temperature Control : Lower temperatures (40–50°C) reduce side reactions during benzimidazole ring formation .
- Workflow Integration : Continuous flow chemistry minimizes batch variability in large-scale synthesis .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ consistency .
- Purity Reassessment : Use HPLC or LC-MS to rule out impurities affecting activity .
- Target Specificity : Perform kinase profiling or proteomic assays to identify off-target interactions .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like LOX or α-glucosidase, highlighting key interactions (e.g., hydrogen bonds with benzimidazole nitrogen) .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent effects (e.g., methyl vs. fluoro groups) with bioactivity .
Q. How to analyze crystal structure and hydrogen-bonding networks for this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve 3D structure using SHELXL for refinement. Identify intramolecular hydrogen bonds (e.g., N–H⋯N motifs) and π-π stacking .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S⋯H contacts from sulfanyl groups) .
Q. How to design derivatives for improved pharmacokinetics or target affinity?
- Methodology :
- Functional Group Substitution : Replace diisopropyl groups with cyclopropyl or trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric Replacement : Swap benzimidazole with indole or triazole rings to modulate binding kinetics .
- Prodrug Strategies : Introduce ester linkages for controlled release in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
